N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide
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Overview
Description
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitro group, and a phthalimide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Coupling Reaction: The final step involves coupling the phthalimide derivative with a furan-2-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its benzene and thiophene analogs. This makes it particularly interesting for applications in organic electronics and as a potential pharmaceutical agent.
Properties
Molecular Formula |
C21H15N3O6 |
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Molecular Weight |
405.4g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O6/c1-13-4-6-14(7-5-13)22(21(27)18-3-2-10-30-18)12-23-19(25)16-9-8-15(24(28)29)11-17(16)20(23)26/h2-11H,12H2,1H3 |
InChI Key |
KHQJCBALGKKZBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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